1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUSRLBOAUOYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389825 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122416-41-5 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available sources, provides estimations based on structurally similar compounds, and details the standardized experimental protocols required for the precise determination of its basic properties. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on the benzodioxane scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a benzodioxane ring system fused to a phenethylamine moiety. The phenethylamine skeleton is a common feature in a wide array of neuroactive compounds, including stimulants and empathogens. The presence of the dihydro-1,4-benzodioxin group significantly influences the molecule's electronic and steric properties, potentially modulating its pharmacological activity. A thorough understanding of its basic physicochemical properties is paramount for any research and development endeavor, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine | N/A |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Canonical SMILES | CC(C1=CC2=C(C=C1)OCCOC2)N | N/A |

| InChI Key | N/A | N/A |

| CAS Number | Not available | N/A |

| Appearance | Solid | N/A |

Physicochemical Properties: Data and Estimation

| Property | Estimated/Reported Value | Basis for Estimation/Reference |

| pKa | ~9.8 - 10.2 | Amphetamine and related stimulants, which are also phenethylamine derivatives, typically have pKa values in this range.[2][3][4] |

| logP | 1.5 - 2.5 | Phenethylamine has a reported logP of 1.41.[5] The addition of the benzodioxin ring is expected to increase lipophilicity. |

| Aqueous Solubility | Moderately soluble | Phenethylamine is described as soluble in water.[5] The hydrochloride salt form would exhibit higher aqueous solubility.[6] |

| Melting Point (°C) | N/A | As a solid, a distinct melting point is expected. For comparison, the hydrochloride salt of phenethylamine has a melting point of 217 °C.[7] |

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data for this compound, the following established experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water, often with a small amount of a co-solvent like methanol if solubility is limited.

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the amine is protonated.

Caption: Workflow for pKa determination.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology:

-

Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) is prepared and mutually saturated.

-

Partitioning: A known amount of this compound is added to a mixture of the two phases. The mixture is then agitated (shaken) for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Shake-flask method for logP.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development.

Methodology:

-

Equilibrium Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values).

-

Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS).

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded. A sharp melting range is indicative of high purity.

Potential Biological Activity and Signaling Pathways

While no specific biological targets or signaling pathways have been definitively identified for this compound in the reviewed literature, its structural similarity to phenethylamine and amphetamine suggests potential activity as a modulator of monoamine neurotransmitter systems.

Derivatives of 1,4-benzodioxane have been investigated for a range of biological activities, including enzyme inhibition (e.g., α-glucosidase and acetylcholinesterase) and as potential anticancer agents.[8][9][10] For instance, certain sulfonamide derivatives of 1,4-benzodioxane-6-amine have shown inhibitory activity against lipoxygenase.[11]

Further research is required to elucidate the specific pharmacological profile of this compound. A logical starting point for investigation would be to screen for binding and functional activity at monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and receptors.

Caption: Proposed biological screening workflow.

Conclusion

This technical guide has consolidated the available information on the basic properties of this compound. While experimental data is currently scarce, this document provides a framework for its determination through established protocols and offers insights into its potential biological activities based on structural analogy. The systematic characterization of its physicochemical and pharmacological properties is a critical next step in evaluating its potential as a lead compound in drug discovery programs.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Amphetamine-like Psychostimulants [mdpi.com]

- 4. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. scielo.br [scielo.br]

- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine chemical structure and synthesis

An In-depth Technical Guide on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: Chemical Structure and Synthesis

Introduction

This compound is a chemical compound belonging to the benzodioxane class of molecules. Compounds in this family are of significant interest to researchers and drug development professionals due to their diverse biological activities.[1] This guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic routes for this compound, with a focus on practical experimental protocols.

Chemical Structure and Properties

This compound is characterized by a core 1,4-benzodioxane ring system, with an ethanamine substituent at the 6-position. The presence of a chiral center at the alpha-carbon of the ethylamine group means that this compound can exist as a racemic mixture or as individual enantiomers.

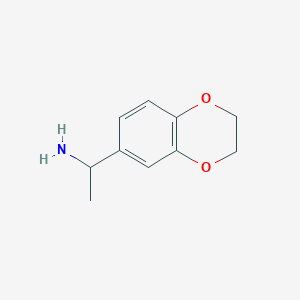

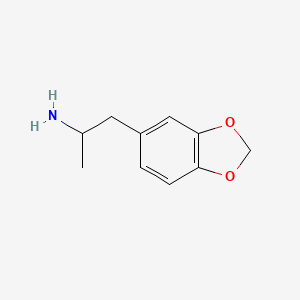

Chemical Structure Diagram:

Physicochemical Properties:

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Solid | |

| SMILES String | CC(N)c1ccc2OCCOc2c1 | [2] |

| InChI Key | ABUSRLBOAUOYSM-UHFFFAOYSA-N |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is through the reductive amination of the corresponding ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. The Leuckart reaction is a classic and effective method for this transformation.[3][4]

Synthesis Workflow:

Step 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

The precursor ketone can be prepared via the Friedel-Crafts acylation of 1,4-benzodioxan.[5]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (1.2 eq) to a solution of 1,4-benzodioxan (1.0 eq) in a suitable inert solvent such as dichloromethane or ether.

-

Addition of Acylating Agent: Cool the mixture in an ice bath to 0-5 °C. Add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.

Step 2: Reductive Amination via the Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones into primary amines.[3][4] This reaction is an example of reductive amination.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) and an excess of ammonium formate (3-5 eq) or formamide.

-

Heating: Heat the reaction mixture to a temperature between 160-185 °C for 6-12 hours.[3][6] The reaction progress can be monitored by TLC.

-

Hydrolysis of Formyl Intermediate: After cooling, the intermediate N-formyl derivative is hydrolyzed. Add a solution of hydrochloric acid (e.g., 20% HCl) to the reaction mixture and heat under reflux for several hours until the hydrolysis is complete.

-

Workup: Cool the mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution. This will liberate the free amine.

-

Extraction: Extract the aqueous solution with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Reaction Conditions Summary:

| Parameter | Value | Reference |

| Reaction Type | Leuckart Reaction (Reductive Amination) | [3][4] |

| Reactants | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, Ammonium formate/Formamide | [3] |

| Temperature | 160-185 °C | [3][6] |

| Typical Yield | Good to excellent yields are generally reported for the Leuckart reaction. | [7] |

Spectroscopic Characterization Data (Predicted)

-

¹H NMR: Expected signals would include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), signals for the aromatic protons, and a multiplet for the two methylene groups of the dioxane ring around 4.2-4.3 ppm.[8] A broad singlet for the amine protons (NH₂) would also be present.

-

IR: Characteristic peaks would be observed for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching of the ether linkages in the dioxane ring.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.22).

Biological Significance

Derivatives of 1,4-benzodioxane are known to exhibit a wide range of biological and pharmacological activities.[1] These include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[5] The structural motif present in this compound is a valuable scaffold in medicinal chemistry and drug discovery.[9]

Conclusion

This technical guide has detailed the chemical structure and a reliable synthetic pathway for this compound. The synthesis primarily involves a Friedel-Crafts acylation to form the precursor ketone, followed by a Leuckart reductive amination. The provided experimental protocols offer a practical basis for the laboratory preparation of this compound. The diverse biological activities associated with the benzodioxane core make this and related compounds important targets for further research and development in the pharmaceutical sciences.

References

- 1. tsijournals.com [tsijournals.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. scirp.org [scirp.org]

- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine, a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. While a singular "discovery" of this compound is not documented in the traditional sense, its history is intrinsically linked to the exploration of the benzodioxane scaffold in the quest for novel therapeutics. This guide details its likely synthetic origins, focusing on the reductive amination of its ketone precursor, and explores its application in the development of pharmacologically active agents. The document includes detailed experimental protocols, quantitative data on the biological activity of a representative derivative, and diagrams of relevant synthetic and logical pathways to provide a practical resource for researchers in the field.

Introduction and Inferred History

The history of this compound is not marked by a specific date of discovery or a single pioneering scientist. Instead, its emergence is a result of the broader investigation into the 1,4-benzodioxane moiety as a privileged scaffold in drug discovery. This structural motif is present in a variety of pharmacologically active compounds, and as such, the synthesis of various benzodioxane derivatives, including the title amine, became a logical step for medicinal chemists.

The compound is now widely available from commercial suppliers as a chemical building block, indicating its utility in the synthesis of more complex molecules.[1] Its primary historical significance, therefore, lies in its role as a key intermediate, enabling the exploration of new chemical space in drug development. The logical and most common route to its synthesis is through the reductive amination of the corresponding ketone, a well-established and versatile chemical transformation.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |

| SMILES | CC(N)c1ccc2OCCOc2c1 |

Synthesis and Experimental Protocols

The synthesis of this compound is most practicably achieved through a two-step process starting from 1,4-benzodioxan. The first step involves the Friedel-Crafts acylation to form the ketone precursor, followed by reductive amination.

Step 1: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone

Reaction: Friedel-Crafts Acylation of 1,4-Benzodioxan.

Protocol:

-

To a stirred solution of 1,4-benzodioxan in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.

Step 2: Synthesis of this compound

Reaction: Reductive Amination of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone.

Protocol:

-

Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in a suitable solvent, such as methanol.

-

Add a source of ammonia, typically ammonium acetate, to the solution.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a dilute acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

-

Purify the product by column chromatography or distillation under reduced pressure.

Application in Drug Discovery: A Case Study

While this compound itself is not known to have significant pharmacological activity, it serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of this amine have been investigated for their activity as α-glucosidase and acetylcholinesterase inhibitors.[3][4]

Quantitative Data of a Derivative

The following table summarizes the in vitro inhibitory activity of a synthesized N-substituted derivative of 1-(2,3-dihydro-1,4-benzodioxin-6-amine against α-glucosidase and acetylcholinesterase. This data is representative of the types of biological activities that can be achieved by modifying the core amine structure.

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-(2,3-dihydrobenzo[5]dioxin-6-yl)-4-methylbenzenesulfonamide | α-Glucosidase | > 500 |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamide | α-Glucosidase | 1.9 ± 0.01 |

| N-(2,3-dihydrobenzo[5]dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | > 500 |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamide | Acetylcholinesterase | 250.6 ± 1.3 |

Data adapted from a study on synthesized derivatives for illustrative purposes.[3]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 1,4-benzodioxan.

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis

This diagram outlines the general laboratory workflow for the synthesis and purification of the target amine.

Caption: General workflow for the reductive amination synthesis.

Logical Relationship in Drug Discovery

This diagram illustrates the role of the core compound as a building block in the development of more complex, biologically active molecules.

Caption: Role as a building block in drug discovery.

Conclusion

This compound represents a key molecular scaffold whose importance is defined by its application in the synthesis of novel compounds with potential therapeutic value. While its own discovery is not a landmark event, its utility as a versatile building block for medicinal chemists is clear. This guide has provided a comprehensive overview of its likely synthesis, physicochemical properties, and its role in the development of pharmacologically active agents, offering a valuable resource for professionals in the field of drug discovery and development. The provided protocols and diagrams serve as a practical foundation for the synthesis and further exploration of this and related compounds.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Ethanone, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- synthesis - chemicalbook [chemicalbook.com]

Unveiling the Pharmacological Landscape of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is limited. This guide provides a comprehensive overview of the anticipated pharmacological profile of this compound based on the known activities of structurally related benzodioxan derivatives. The experimental protocols and potential signaling pathways described are standard methodologies for characterizing novel psychoactive compounds and should be considered predictive for the title compound.

Introduction

This compound is a chemical entity belonging to the class of substituted phenethylamines, incorporating a benzodioxan moiety. Its structural similarity to known psychoactive compounds suggests a potential for interaction with various neurotransmitter systems in the central nervous system. The 2,3-dihydro-1,4-benzodioxine structure is a key feature in a number of pharmacologically active compounds, influencing their receptor binding and functional activity. This document outlines the expected pharmacological characteristics of this compound and provides a framework for its experimental evaluation.

Predicted Pharmacological Profile

Based on the pharmacology of analogous compounds, this compound is anticipated to exhibit affinity for and functional activity at monoamine transporters and serotonin receptors. The precise nature of these interactions (e.g., agonist, antagonist, releaser, or reuptake inhibitor) would require empirical determination.

Anticipated Receptor and Transporter Interactions

The following table summarizes the potential molecular targets for this compound, with placeholder data to illustrate the expected format for reporting experimental findings.

| Target | Predicted Interaction | Rationale |

| Serotonin Transporter (SERT) | Reuptake Inhibition / Releasing Agent | The phenethylamine backbone is a common feature of SERT substrates and inhibitors. |

| Dopamine Transporter (DAT) | Reuptake Inhibition / Releasing Agent | The phenethylamine structure suggests potential interaction with DAT. |

| Norepinephrine Transporter (NET) | Reuptake Inhibition / Releasing Agent | The phenethylamine scaffold is also common to NET ligands. |

| 5-HT1A Receptor | Agonist/Partial Agonist | Benzodioxan-containing compounds have shown affinity for this receptor subtype. |

| 5-HT2A Receptor | Agonist/Antagonist | A common target for psychoactive phenethylamines. |

| 5-HT2C Receptor | Agonist/Antagonist | Often functionally linked with 5-HT2A receptor activity. |

| α-Adrenergic Receptors | Antagonist | Certain benzodioxan derivatives are known α-adrenergic antagonists. |

Methodologies for Pharmacological Characterization

A thorough pharmacological evaluation of this compound would involve a battery of in vitro and in vivo assays to determine its binding affinity, functional activity, and behavioral effects.

In Vitro Assays

These assays are crucial for determining the affinity of the compound for various receptors and transporters.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Membranes from cells stably expressing the target receptor or transporter (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) is prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays are employed to determine whether the compound acts as an agonist, antagonist, or modulator of transporter function.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Cells stably expressing the transporter of interest (e.g., DAT, NET, or SERT) are cultured in appropriate media.

-

Assay Initiation: Cells are pre-incubated with varying concentrations of the test compound.

-

Substrate Addition: A radiolabeled substrate (e.g., [3H]-dopamine for DAT) is added to initiate the uptake reaction.

-

Termination: Uptake is terminated by rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is determined by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated.

In Vivo Behavioral Assays

Animal models are essential for understanding the physiological and behavioral effects of the compound.

Experimental Protocol: Head-Twitch Response in Mice (5-HT2A Agonism)

-

Animals: Male C57BL/6J mice are habituated to the testing environment.

-

Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection).

-

Observation: Mice are observed for a set period (e.g., 30 minutes), and the number of head twitches is recorded by a trained observer blinded to the treatment conditions.

-

Data Analysis: The dose-response relationship for the induction of head twitches is analyzed.

Visualizations

Predicted Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, assuming it acts as a serotonin releasing agent and a 5-HT2A receptor agonist.

Caption: Predicted signaling cascade for a serotonin releasing agent with 5-HT2A agonist activity.

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of a novel compound like this compound.

Caption: Standard workflow for the preclinical pharmacological evaluation of a novel compound.

Conclusion

An In-depth Technical Guide on the Serotonin and Dopamine Transporter Affinity of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive overview of the pharmacological evaluation of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, with a focus on its affinity for the serotonin (SERT) and dopamine (DAT) transporters.

Introduction

This compound, also known as 3,4-Methylenedioxy-N-ethyl-amphetamine (MDEA) analogue or EDA, is a compound of interest within the field of psychoactive substance research. Structurally related to 3,4-methylenedioxymethamphetamine (MDMA), this molecule belongs to the phenethylamine class. The seemingly minor structural modification of replacing the methylenedioxy bridge of MDMA with an ethylenedioxy group in this compound could potentially lead to significant alterations in its pharmacological profile, particularly its interaction with monoamine transporters.

The affinity of a compound for the serotonin transporter (SERT) and the dopamine transporter (DAT) is a critical determinant of its psychoactive effects and therapeutic potential. These transporters are integral membrane proteins responsible for the reuptake of serotonin and dopamine from the synaptic cleft, thereby regulating neurotransmission. Modulation of SERT and DAT activity is the primary mechanism of action for a wide range of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.

This technical guide provides a detailed overview of the methodologies employed to determine the SERT and DAT affinity of novel compounds such as this compound. While specific quantitative binding data for this particular compound is not available in the current body of scientific literature, the following sections will provide the necessary framework for its evaluation.

Data Presentation: Serotonin and Dopamine Transporter Affinity

A thorough search of scientific databases and literature has revealed a lack of specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound at the serotonin and dopamine transporters. The table below is provided as a template for the presentation of such data once it becomes available through empirical investigation.

| Compound | Transporter | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| This compound | SERT | [3H]Citalopram | Data not available | Data not available | |

| This compound | DAT | [3H]WIN 35,428 | Data not available | Data not available |

Experimental Protocols

The determination of a compound's affinity for SERT and DAT is typically achieved through in vitro radioligand binding assays. These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for the target transporter.

General Signaling Pathway of Monoamine Transporters

The following diagram illustrates the general mechanism of monoamine reuptake by transporters like SERT and DAT and the inhibitory action of competing ligands.

Caption: Monoamine release, binding, reuptake, and transporter inhibition.

Membrane Preparation from Transfected Cell Lines or Brain Tissue

-

Cell Culture and Harvesting: Human Embryonic Kidney 293 (HEK293) cells stably expressing either human SERT or DAT are cultured to near confluency. The cells are then washed with phosphate-buffered saline (PBS) and harvested by scraping.

-

Homogenization: The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenization is performed using a glass-Teflon homogenizer or a polytron homogenizer. For brain tissue, a specific region of interest (e.g., striatum for DAT, cortex for SERT) is dissected and homogenized.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh homogenization buffer and re-centrifugation. The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay. Aliquots of the membrane preparation are stored at -80°C until use.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is a competitive binding assay using [3H]Citalopram, a selective SERT radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, the following components are added in triplicate for a final volume of 200-250 µL:

-

Total Binding: Assay buffer, [3H]Citalopram (at a concentration near its Kd, typically 1-2 nM), and the membrane preparation.

-

Non-specific Binding: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine), [3H]Citalopram, and the membrane preparation.

-

Competition Binding: Serial dilutions of the test compound (this compound), [3H]Citalopram, and the membrane preparation.

-

-

Incubation: The plate is incubated at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a competitive binding assay using [3H]WIN 35,428 (also known as CFT), a high-affinity DAT radioligand.

-

Assay Buffer: Typically a phosphate or Tris-based buffer, pH 7.4.

-

Reaction Mixture: The setup is similar to the SERT assay, with the following components in a 96-well plate:

-

Total Binding: Assay buffer, [3H]WIN 35,428 (at a concentration near its Kd), and the membrane preparation (often from striatal tissue or DAT-expressing cells).

-

Non-specific Binding: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909), [3H]WIN 35,428, and the membrane preparation.

-

Competition Binding: Serial dilutions of the test compound, [3H]WIN 35,428, and the membrane preparation.

-

-

Incubation: The plate is typically incubated on ice or at 4°C for a specified duration to reach equilibrium.

-

Filtration and Scintillation Counting: The procedure is the same as described for the SERT assay.

-

Data Analysis: The IC50 and Ki values are calculated using the same methods described for the SERT assay.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram provides a visual representation of the key steps in a typical competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The affinity of this compound for the serotonin and dopamine transporters remains to be elucidated. The experimental protocols detailed in this guide provide a robust framework for conducting the necessary in vitro pharmacological characterization. Determining the SERT and DAT binding affinities of this compound will be a crucial first step in understanding its potential psychoactive effects, mechanism of action, and its viability as a lead compound for therapeutic development. Further studies, including functional uptake and release assays, will be necessary to fully characterize its interaction with these critical monoamine transporters.

An In-depth Technical Guide to the Stereoisomers of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a chiral amine containing a benzodioxane moiety, a structural motif present in numerous pharmacologically active compounds. The presence of a stereocenter at the α-carbon of the ethylamine side chain gives rise to two enantiomers, (R)- and (S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. It is well-established that individual enantiomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and known physicochemical properties. Due to the limited publicly available data on the specific pharmacological activities of the individual enantiomers, this guide will focus on the foundational chemistry and analytical methodologies, providing researchers with the necessary information to produce and characterize these stereoisomers for further investigation.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, featured in a variety of therapeutic agents. The introduction of a chiral center, as seen in this compound, adds a layer of complexity and potential for stereospecific interactions with biological targets. Understanding the distinct properties of each enantiomer is crucial for the development of safe and effective therapeutics. This guide aims to consolidate the available technical information on the synthesis and characterization of the stereoisomers of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Form | Solid | [2] |

| Hazard Classification | Acute Toxicity 4 (Oral) | [2] |

Further research is required to determine key enantiomer-specific properties such as melting point, specific rotation, and differential solubility.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Synthesis of Racemic this compound

A common and effective method for the synthesis of the racemic amine is through reductive amination of the corresponding ketone precursor.

Experimental Protocol: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Precursor)

Experimental Protocol: Reductive Amination

Reductive amination involves the reaction of a ketone with an amine source to form an imine, which is then reduced to the desired amine.[3]

-

Imine Formation: Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in a suitable solvent (e.g., methanol, ethanol). Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) and a mild acid catalyst (e.g., acetic acid) to facilitate the formation of the imine intermediate. The reaction is typically stirred at room temperature.

-

Reduction: Introduce a reducing agent to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity in reducing the imine in the presence of the ketone.[3] The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic amine into its constituent enantiomers can be achieved through the formation of diastereomeric salts with a chiral resolving agent.[4][5][6][7]

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, isopropanol). Add an equimolar amount of a chiral acid resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.[7] The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The crystals are collected by filtration. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH, K₂CO₃) to neutralize the chiral acid and liberate the free enantiopure amine. The amine is then extracted into an organic solvent and purified.

-

Recovery of the Other Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar basification and extraction process.

Analytical Methods for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound.

Experimental Protocol: Chiral HPLC Analysis

A specific, validated chiral HPLC method for this compound is not available in the literature. However, a general approach to developing such a method is as follows:

-

Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for the separation of amines.

-

Mobile Phase Selection:

-

Normal Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is typically used. For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine, 0.1%) is often necessary to improve peak shape and resolution.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol can be employed.

-

-

Method Optimization: Adjust the ratio of the mobile phase components, the flow rate, and the column temperature to achieve baseline separation of the two enantiomers.

-

Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).

Potential Pharmacological Significance (Hypothesized)

While specific data is lacking for the title compound's enantiomers, the structural similarity to known adrenergic and serotonergic ligands suggests potential interactions with these receptor systems.

-

Adrenergic Receptors: Many phenylethylamine derivatives exhibit activity at adrenergic receptors. The stereochemistry at the α-carbon is often a critical determinant of potency and selectivity for α- and β-adrenergic receptor subtypes.[8]

-

Serotonin Receptors: The indolethylamine core of serotonin is structurally related to the phenylethylamine moiety. It is plausible that the enantiomers of this compound could display differential affinity and/or efficacy at various 5-HT receptor subtypes.

Conclusion and Future Directions

This technical guide has outlined the fundamental chemistry and analytical considerations for the stereoisomers of this compound. While detailed experimental protocols and specific pharmacological data for the individual enantiomers are not currently available in the public domain, the methodologies presented here provide a solid foundation for researchers to synthesize, separate, and characterize these compounds. Future research should focus on:

-

The development and publication of detailed, optimized protocols for the enantioselective synthesis or chiral resolution of this compound.

-

The determination and reporting of the specific physicochemical properties of the (R)- and (S)-enantiomers.

-

Comprehensive pharmacological profiling of the individual enantiomers at a range of biological targets, particularly adrenergic and serotonin receptors, to elucidate their stereospecific structure-activity relationships.

The generation of this data will be invaluable for the drug development community and will enable a more thorough understanding of the therapeutic potential of these chiral molecules.

References

- 1. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine | C10H13NO2 | CID 3747027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ccjm.org [ccjm.org]

Methodological & Application

Application Notes and Protocols: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a chemical intermediate primarily available for research and development purposes. Detailed analytical data and validated protocols for its use as a certified reference standard are not extensively available in the public domain. The following application notes and protocols are based on general principles of reference standard qualification, and analytical methods adapted from structurally similar compounds such as benzodioxane derivatives and phenethylamines. The quantitative data presented in the tables are illustrative and represent typical specifications for a high-purity chemical standard. Users are strongly advised to independently verify the suitability of this material for their specific applications.

Application Notes

Introduction

This compound is a heterocyclic compound that can serve as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. As an analytical standard, it is essential for the accurate identification, quantification, and quality control of this compound in various matrices, including reaction mixtures and final products. These notes provide guidance on the proper handling, storage, and use of this compound as a reference material.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1][2] |

| CAS Number | Varies by supplier (e.g., for AldrichCPR: Not specified) |

| Appearance | Solid[1] |

Storage and Handling

Proper storage and handling are critical to maintain the integrity of the reference standard.

-

Storage: The reference standard should be stored in its original, tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at 2-8°C is recommended. The storage area should be well-ventilated.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the material. Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or under a fume hood. Before use, allow the container to equilibrate to room temperature to prevent condensation.[3]

Safety Precautions

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.

Qualification of the Analytical Standard

The qualification of a chemical substance as a reference standard involves a comprehensive evaluation of its identity, purity, and other critical properties.

Identity Confirmation

The identity of the material should be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Expected Results |

| Infrared (IR) Spectroscopy | The IR spectrum should be consistent with the molecular structure of this compound, showing characteristic peaks for the amine, aromatic, and ether functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra should correspond to the expected chemical shifts and coupling constants for the molecule. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak consistent with the molecular weight of the compound (e.g., m/z 180.1 for [M+H]⁺). |

Purity Determination

The purity of the reference standard should be determined using high-resolution chromatographic techniques. A purity of ≥99.5% is generally desirable for a primary reference standard.

| Parameter | Illustrative Specification |

| Chromatographic Purity (HPLC) | ≥ 99.5% |

| Chromatographic Purity (GC) | ≥ 99.5% |

| Individual Impurity | ≤ 0.1% |

| Total Impurities | ≤ 0.5% |

| Water Content (Karl Fischer) | ≤ 0.5% |

| Residual Solvents (GC-HS) | To be determined based on synthesis route |

| Residue on Ignition | ≤ 0.1% |

Experimental Protocols

Protocol for Purity Determination by HPLC

This protocol is adapted from methods used for benzodioxole and benzodioxane derivatives.

3.1.1 Instrumentation and Conditions

-

Instrument: High-Performance Liquid Chromatograph with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

3.1.2 Procedure

-

Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

-

Sample Analysis: Inject the prepared standard solution into the HPLC system.

-

Data Analysis: Determine the area percent of the main peak to calculate the chromatographic purity. Identify and quantify any impurities by their relative retention times and peak areas.

Protocol for Purity Determination by GC-MS

This protocol is based on general methods for the analysis of phenethylamine analogs.

3.2.1 Instrumentation and Conditions

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

3.2.2 Procedure

-

Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol or a suitable organic solvent.

-

Sample Analysis: Inject 1 µL of the prepared solution into the GC-MS system.

-

Data Analysis: Analyze the total ion chromatogram (TIC) to determine the peak area of the main component and any impurities. The mass spectrum of the main peak should be consistent with the structure of this compound.

Visualizations

Caption: General workflow for the qualification of an analytical reference standard.

Caption: Typical analytical workflow for quantification using a qualified standard.

References

Application Notes and Protocols for In Vivo Studies of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the design and execution of in vivo studies to characterize the pharmacological and toxicological profile of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. This compound, a structural analog of known psychoactive substances, requires careful evaluation to determine its potential therapeutic effects and abuse liability. The following protocols are based on established methodologies for assessing novel psychoactive compounds and provide a basis for conducting rigorous and reproducible preclinical research.

Compound Information and Structural Analogs

This compound belongs to the phenethylamine class of compounds. Its structure, featuring a 2,3-dihydro-1,4-benzodioxin ring system, is shared by other psychoactive compounds, most notably 3,4-Methylenedioxy-N-methylamphetamine (MDMA) and its analog 3,4-Ethylenedioxy-N-methylamphetamine (EDMA). Due to the lack of direct in vivo data for the title compound, data from these and other structurally related phenethylamines and synthetic cathinones will be used as a reference for initial dose-finding and experimental design.

Quantitative Data from Structurally Related Compounds

The following tables summarize acute toxicity and effective dose ranges for compounds structurally related to this compound. This data should be used as a guide for initial dose-range finding studies.

Table 1: Acute Toxicity Data (LD50) in Rodents

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Phenylethylamine | Mouse | Intraperitoneal | 226.7 ± 4.4 | [1] |

| p-Fluoro-phenylethylamine | Mouse | Intraperitoneal | 136.7 ± 1.7 | [1] |

| p-Chloro-phenylethylamine | Mouse | Intraperitoneal | 146.7 ± 1.7 | [1] |

| p-Bromo-phenylethylamine | Mouse | Intraperitoneal | 145.0 ± 2.9 | [1] |

| Amphetamine | Mouse | Intraperitoneal | 25.0 ± 0.6 | [1] |

| 3,4-Methylenedioxyamphetamine (MDA) | Mouse | Oral | 133 | [2] |

| 3,4-Methylenedioxyamphetamine (MDA) | Mouse | Intraperitoneal | 58.3 | [2] |

| 3,4-Methylenedioxyamphetamine (MDA) | Mouse | Intravenous | 31.1 | [2] |

| MDMA | Rat (neonatal) | - | 60 (neurotoxic dose) | [3] |

Table 2: Effective Doses in Behavioral Paradigms for Related Compounds

| Compound | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg) | Reference |

| Methylone | Mouse | Locomotor Activity | - | [4] |

| Dimethylone | Mouse | Locomotor Activity | 2.5 - 25 | [5] |

| N-Ethylpentylone | Mouse | Locomotor Activity | 0.25 - 10 | [5] |

| MDMA | Mouse | Locomotor Activity | up to 25 | [5] |

| Methcathinone | Mouse | Locomotor Activity | 1 - 10 | [6] |

| 4-MEC | Mouse | Locomotor Activity | 30 - 100 | [6] |

| 2C-D | Mouse | Locomotor Activity | 3 (stimulant) | [7] |

| 2C-E | Mouse | Locomotor Activity | 0.3 - 1 (stimulant) | [7] |

| MDMA | Rat | Conditioned Place Preference | 10 | [8] |

| d-Amphetamine | Rat | Conditioned Place Preference | 3 | [8] |

| Cocaine | Rat | Conditioned Place Preference | 20 | [8] |

| Heroin | Rat | Conditioned Place Preference | 0.5 | [8] |

| Ethanol | Rat | Conditioned Place Preference | 2.0 | [8] |

Experimental Protocols

General Considerations

-

Animal Models: Male and female Sprague-Dawley rats or C57BL/6 mice are suitable for initial screening. The choice of species and strain should be justified based on the specific research question.

-

Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. A minimum of one week of acclimation to the facility is required before any experimental procedures.

-

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the ethical treatment of animals in research.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

A preliminary PK/PD study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its onset and duration of action.

Protocol: Preliminary Pharmacokinetic and Pharmacodynamic Screening

-

Dose Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals. A starting dose can be estimated based on the data from related compounds (e.g., 1-10 mg/kg).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

-

Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound and any major metabolites.

-

Behavioral Observation: Concurrently with blood sampling, observe animals for any overt behavioral changes, such as changes in locomotor activity, stereotypy, or signs of toxicity.

-

Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and correlate them with the observed behavioral effects to establish a preliminary dose-response and time-course relationship.

Behavioral Pharmacology

The following behavioral assays are designed to assess the psychoactive properties of the compound, including its stimulant, rewarding, and subjective effects.

This test measures the stimulant or depressant effects of the compound on spontaneous motor activity.

Protocol: Locomotor Activity Assessment

-

Apparatus: Use automated locomotor activity chambers equipped with infrared beams to track horizontal and vertical movements.

-

Habituation: Place the animals in the activity chambers for a 30-60 minute habituation period before drug administration.

-

Drug Administration: Administer various doses of this compound or vehicle control (e.g., saline) via the intended route of administration (e.g., intraperitoneal, oral).

-

Data Collection: Record locomotor activity continuously for a predetermined period (e.g., 2-4 hours) post-injection.

-

Data Analysis: Analyze the data by quantifying total distance traveled, horizontal activity, and vertical activity (rearing) in discrete time bins. Compare the effects of different doses to the vehicle control.

This assay determines if the subjective effects of the test compound are similar to those of known drugs of abuse.

Protocol: Drug Discrimination Study

-

Apparatus: Use standard two-lever operant conditioning chambers.

-

Training Phase: Train animals to press one lever after the administration of a known training drug (e.g., MDMA or d-amphetamine) and the other lever after vehicle administration to receive a food reward.

-

Test Phase: Once the animals have reliably learned to discriminate between the training drug and vehicle, administer different doses of this compound.

-

Data Collection: Record the percentage of responses on the drug-appropriate lever and the rate of responding.

-

Data Analysis: Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug.

This paradigm assesses the rewarding or aversive properties of the compound.[9]

Protocol: Conditioned Place Preference

-

Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

-

Pre-Conditioning Phase: On the first day, allow animals to freely explore all three chambers to determine any initial preference for one of the outer chambers.

-

Conditioning Phase: Over several days, pair the administration of this compound with confinement to one of the outer chambers, and vehicle administration with confinement to the other chamber.

-

Test Phase: On the final day, place the animals in the central chamber with free access to both outer chambers in a drug-free state.

-

Data Collection: Record the time spent in each of the outer chambers.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.[9]

Acute Toxicology

An acute toxicology study is necessary to determine the potential for overdose and to identify the median lethal dose (LD50).

Protocol: Acute Toxicity Assessment (Up-and-Down Procedure)

-

Dose Selection: Based on the data from related compounds, select a starting dose with a low probability of lethality.

-

Dose Administration: Administer the selected dose to a single animal.

-

Observation: Observe the animal closely for signs of toxicity and mortality for at least 24 hours.

-

Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

LD50 Calculation: Continue this procedure until sufficient data points are collected to calculate the LD50 using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway

Based on its structural similarity to MDMA, this compound is hypothesized to interact with monoamine transporters, primarily the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to an increase in extracellular monoamine levels.

Caption: Hypothesized mechanism of action.

Experimental Workflow for In Vivo Characterization

The following diagram illustrates a logical workflow for the in vivo characterization of this compound.

Caption: In vivo experimental workflow.

Logical Flow for Drug Discrimination Protocol

This diagram outlines the decision-making process within a drug discrimination study.

Caption: Drug discrimination logic.

References

- 1. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RTECS NUMBER-SI0580000-Chemical Toxicity Database [drugfuture.com]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of MDMA exposure on the conditioned place preference produced by other drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a primary amine and a structural analog of several psychoactive compounds. Its accurate and sensitive detection is crucial in forensic toxicology, pharmaceutical research, and clinical chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This application note describes a detailed protocol for the analysis of this compound in biological matrices using GC-MS following derivatization. Due to the polar nature of the primary amine group, derivatization is employed to enhance volatility and improve chromatographic peak shape.[3][4]

Principle

The method involves the extraction of the target analyte from the sample matrix, followed by derivatization of the primary amine group with trifluoroacetic anhydride (TFAA). The derivatized, non-polar analyte is then introduced into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the capillary column.[1] The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.[1]

Experimental Protocols

1. Reagents and Materials

-

This compound reference standard

-

Internal Standard (IS) (e.g., Methamphetamine-d5)

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (GC grade)

-

Methanol (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Phosphate buffer (pH 7.4)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas for evaporation

-

Autosampler vials with inserts

2. Sample Preparation (Urine)

-

Sample Pre-treatment: To a 1 mL urine sample, add 10 µL of the internal standard working solution and 1 mL of phosphate buffer (pH 7.4). Vortex for 30 seconds.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 3 mL of ethyl acetate.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of TFAA.

-

Cap the vial and heat at 70°C for 20 minutes.

-

After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.

-

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Splitless mode, 2 µL injection volume, injector temperature: 260°C.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 120°C held for 1 minute, ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.[5]

-

MS Transfer Line Temperature: 280°C.[5]

-

Ion Source Temperature: 230°C.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data (Hypothetical)

| Compound | Derivatizing Agent | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |

| This compound-TFA | TFAA | ~8.5 | 190 | 275, 162 |

| Methamphetamine-d5-TFA (IS) | TFAA | ~7.2 | 159 | 244, 119 |

Table 2: Method Validation Parameters (Hypothetical)

| Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantitation (LOQ) | 10 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis.

This application note provides a comprehensive and detailed GC-MS method for the determination of this compound in biological samples. The protocol, which includes sample preparation, derivatization, and optimized GC-MS parameters, is designed to offer high sensitivity, specificity, and reproducibility for research, clinical, and forensic applications. The provided hypothetical data serves as a benchmark for method development and validation.

References

- 1. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]

- 2. repository.unar.ac.id [repository.unar.ac.id]

- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]

- 5. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Abstract

This application note details the analytical procedures for the quantitative and chiral purity analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, a key intermediate in pharmaceutical synthesis. Two distinct High-Performance Liquid Chromatography (HPLC) methods are presented: a reversed-phase HPLC (RP-HPLC) method for assessing purity and a chiral HPLC method for the enantiomeric separation of its stereoisomers. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and stereochemical integrity of this compound.

Introduction

This compound is a primary amine containing a chiral center, making the separation and quantification of its enantiomers critical for pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides robust HPLC methods to determine both the overall purity and the enantiomeric excess of the target compound. The first method utilizes a standard C18 stationary phase for achiral separation, while the second employs a polysaccharide-based chiral stationary phase (CSP) for resolving the enantiomers.

Experimental Protocols

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is intended for the determination of the purity of this compound and to quantify any process-related impurities.

Materials and Reagents:

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (deionized or HPLC grade)

-

Acetic acid (analytical grade)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

-

Prepare sample solutions at a concentration of 1.0 mg/mL in methanol.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Part 2: Enantiomeric Separation by Chiral HPLC